![molecular formula C20H18N2O4S B2500395 N-(8H-indeno[1,2-d]tiazol-2-il)-3,4,5-trimetoxibenzamida CAS No. 681158-09-8](/img/structure/B2500395.png)

N-(8H-indeno[1,2-d]tiazol-2-il)-3,4,5-trimetoxibenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

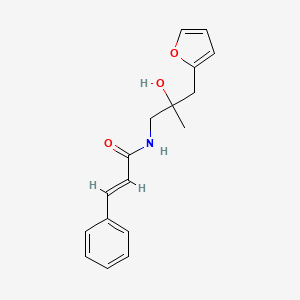

The compound "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide" is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar thiazole and benzamide derivatives, which can be used to infer some aspects of the compound . These derivatives are known for their antimicrobial properties and are of interest in the development of new pharmaceutical agents .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an aniline derivative with a thiazole or indazole precursor. For instance, the synthesis of N-arylbenzamide derivatives is achieved through a water-mediated, environmentally friendly process, combining phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate . Similarly, N-heterocyclic carbenes of indazole can be used as versatile starting materials for organic synthesis, undergoing ring-opening reactions to generate ketenimines, which can then be converted into functionalized benzamides . These methods suggest that the synthesis of "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide" could potentially be achieved through similar environmentally benign processes, utilizing water as a solvent and employing a step-wise or tandem approach.

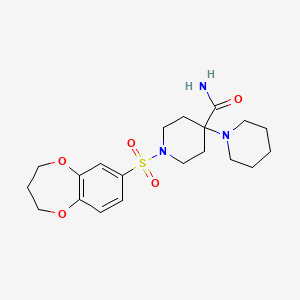

Molecular Structure Analysis

The molecular structure of thiazole and benzamide derivatives is often confirmed using spectroscopic techniques such as IR and NMR spectroscopy, as well as single crystal X-ray diffraction data . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The indeno[1,2-d]thiazol moiety in the compound of interest suggests a bicyclic structure with a thiazole ring fused to an indene system, which could influence the compound's electronic and steric properties.

Chemical Reactions Analysis

Thiazole and benzamide derivatives can undergo various chemical reactions. For example, the N-heterocyclic carbenes of indazole can add thiols to form benzothioimidates or can be converted into benzamides, which can then be thionated and cyclized to produce different heterocyclic systems . The presence of the trimethoxybenzamide moiety in the compound of interest suggests that it may also undergo electrophilic substitution reactions at the methoxy positions or participate in conjugation with the thiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and benzamide derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups or methoxy groups can affect the compound's solubility, melting point, and reactivity . The trimethoxy groups in "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide" are likely to increase the compound's solubility in organic solvents and could also impact its electronic properties, potentially enhancing its biological activity.

Relevant Case Studies

The antimicrobial activity of similar compounds has been studied, with some derivatives showing potential against both Gram-positive and Gram-negative bacteria, as well as fungal species . These studies are relevant as they provide a basis for the potential biological applications of "N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide". The compound's structure suggests it may also possess antimicrobial properties, which could be explored in future research.

Aplicaciones Científicas De Investigación

Actividad antiviral contra SARS-CoV-2

La pandemia de COVID-19 causada por el síndrome respiratorio agudo severo coronavirus 2 (SARS-CoV-2) ha impactado significativamente la salud global y las economías. Los investigadores han explorado posibles inhibidores para combatir el virus, y la proteasa de cisteína 3-quimotripsina (3CL pro) es un objetivo crucial debido a su papel en la replicación viral . N-(8H-indeno[1,2-d]tiazol-2-il)-3,4,5-trimetoxibenzamida y sus derivados se han sintetizado y evaluado por sus actividades bioquímicas contra la 3CL pro de SARS-CoV-2. Notablemente, el compuesto representativo 7a mostró actividad inhibitoria con una IC50 de 1.28 ± 0.17 μM contra la 3CL pro de SARS-CoV-2. Los estudios de acoplamiento molecular racionalizaron aún más el modo de unión de este compuesto .

Otras actividades biológicas

Más allá de las propiedades antivirales, los derivados de tiazol han demostrado diversas actividades biológicas. Si bien no son específicos del compuesto en cuestión, vale la pena señalar que los tiazoles se han asociado con los siguientes efectos:

- Antimicrobiano: Algunos compuestos que contienen tiazol exhiben propiedades antimicrobianas, como la sulfazole .

- Antiretroviral: Compuestos basados en tiazol como el ritonavir se han utilizado como agentes antirretrovirales .

- Antifúngico: La abaoficina, otro derivado de tiazol, muestra actividad antifúngica .

- Anticancerígeno: La tiazofurina, un análogo de tiazol, se ha investigado por su potencial anticancerígeno .

- Otras actividades: Los tiazoles también se han explorado por sus efectos antidiabéticos, antiinflamatorios, antialzhéimer, antihipertensivos, antioxidantes y hepatoprotectores .

En resumen, This compound es prometedora como agente antiviral contra SARS-CoV-2, y sus actividades biológicas más amplias requieren mayor investigación. Los investigadores continúan explorando su potencial en el diseño y síntesis de fármacos, enfatizando las relaciones estructura-actividad (SAR) . ¡Si necesita más información o tiene preguntas adicionales, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, the virus responsible for COVID-19 .

Mode of Action

N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide interacts with 3CL pro, inhibiting its activity . This interaction disrupts the viral replication process, thereby limiting the spread of the virus within the host .

Biochemical Pathways

The inhibition of 3CL pro affects the biochemical pathway of viral replication. By blocking the activity of this enzyme, the compound prevents the virus from replicating and producing more viral particles .

Result of Action

The result of the compound’s action is the inhibition of SARS-CoV-2 replication. This could potentially lead to a decrease in viral load and alleviate the symptoms of COVID-19 .

Análisis Bioquímico

Biochemical Properties

The compound N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to interact with the 3-Chymotrypsin-like cysteine protease (3CLpro), an enzyme that plays a crucial role in the replication of SARS-CoV-2 . The nature of this interaction is inhibitory, with the compound displaying inhibitory activity against SARS-CoV-2 3CLpro .

Cellular Effects

The effects of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide on cellular processes are primarily related to its inhibitory action on the 3CLpro enzyme. By inhibiting this enzyme, the compound can potentially disrupt the replication of SARS-CoV-2 within cells

Molecular Mechanism

The molecular mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide involves binding to the 3CLpro enzyme, thereby inhibiting its function . The binding mode of the compound with 3CLpro has been rationalized through molecular docking studies .

Propiedades

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-24-14-8-12(9-15(25-2)18(14)26-3)19(23)22-20-21-17-13-7-5-4-6-11(13)10-16(17)27-20/h4-9H,10H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENJTCSPOXRBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)

![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)